molecular formula C11H13ClN4 B1431498 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine CAS No. 35691-12-4

2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine

Cat. No.: B1431498
CAS No.: 35691-12-4
M. Wt: 236.7 g/mol
InChI Key: BVRSXOHTYPPHOK-UHFFFAOYSA-N
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Description

2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C11H13ClN4 It is a derivative of pyrido[3,2-d]pyrimidine, characterized by the presence of a chlorine atom at the 2-position and a diethylamino group at the 4-position

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine is PI3Kδ , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PI3Kδ . This means it competes with ATP (adenosine triphosphate) for binding to the active site of the enzyme, thereby inhibiting its activity.

Biochemical Pathways

The inhibition of PI3Kδ affects multiple downstream pathways involved in cell growth and survival. These include the AKT/mTOR pathway , which regulates cell proliferation and survival, and the MAPK/ERK pathway , which controls cell differentiation and proliferation .

Pharmacokinetics

Itslipophilicity suggests that it can easily diffuse into cells , which could impact its bioavailability and distribution within the body.

Result of Action

By inhibiting PI3Kδ, this compound can potentially halt cell growth and proliferation , leading to cell death. This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine typically involves the reaction of pyrido[3,2-d]pyrimidine derivatives with appropriate chlorinating and amination agentsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like zinc chloride (ZnCl2) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include substituted pyrido[3,2-d]pyrimidine derivatives, N-oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(dimethylamino)pyrido[3,2-d]pyrimidine
  • 2-Chloro-4-(methylamino)pyrido[3,2-d]pyrimidine
  • 2-Chloro-4-(ethylamino)pyrido[3,2-d]pyrimidine

Uniqueness

2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4/c1-3-16(4-2)10-9-8(6-5-7-13-9)14-11(12)15-10/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRSXOHTYPPHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC2=C1N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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